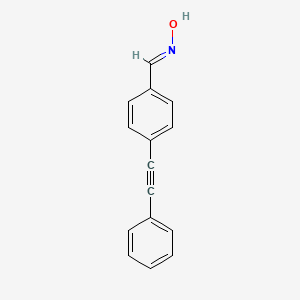
4-(Phenylethynyl)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring, a carbon-oxygen double bond, and an oxime functional group. This compound is known for its applications in various scientific fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyleth-1-ynyl)benzaldehyde oxime typically involves the reaction of 4-(2-phenyleth-1-ynyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-(2-phenyleth-1-ynyl)benzaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2-phenyleth-1-ynyl)benzaldehyde oxime involves its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols to form covalent bonds. It is also considered a Lewis acid, capable of forming adducts with electron-rich compounds. The exact molecular targets and pathways are still under investigation, but its reactivity is primarily attributed to the presence of the oxime and aldehyde functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Phenyleth-1-ynyl)benzaldehyde: The parent compound without the oxime group.
4-(Phenylethynyl)benzaldehyde: A similar compound with a different substitution pattern.
4-Formyldiphenylacetylene: Another related compound with a similar structure.
Uniqueness
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for a broader range of chemical transformations and applications compared to its parent compound and other similar structures.
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(NE)-N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H/b16-12+ |
Clave InChI |
KXYAPNJEVXAHOP-FOWTUZBSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/O |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


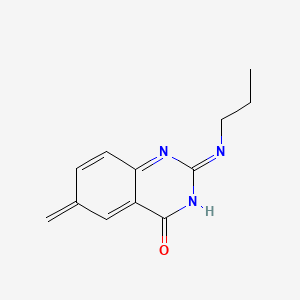
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
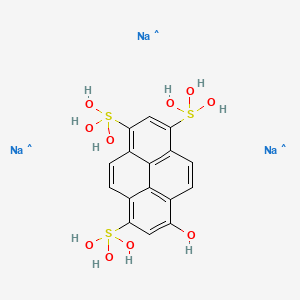
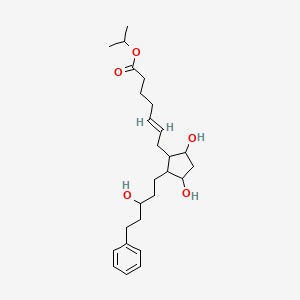
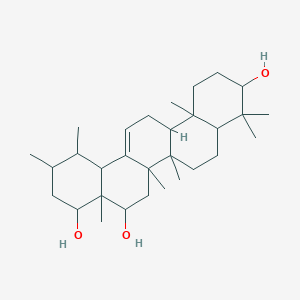
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
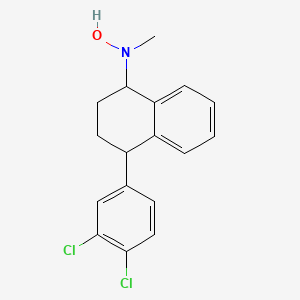
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
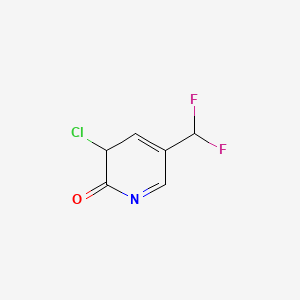
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
